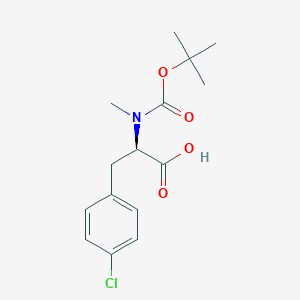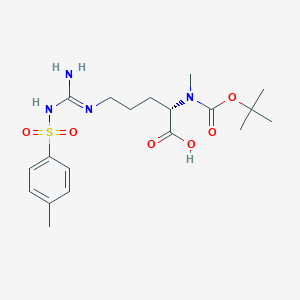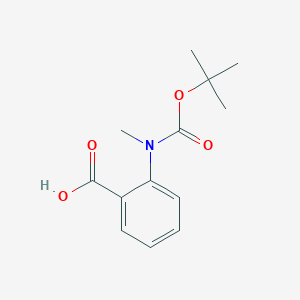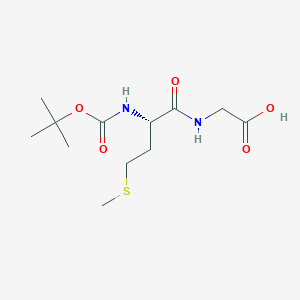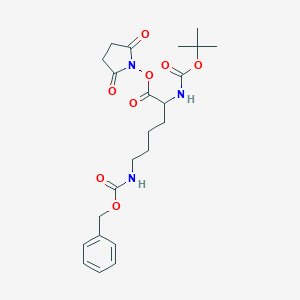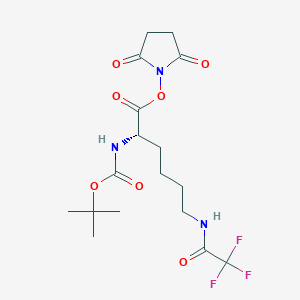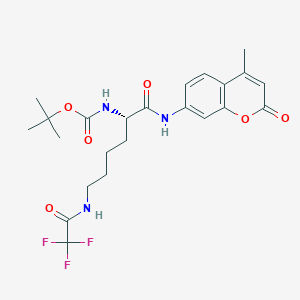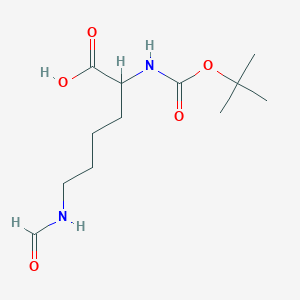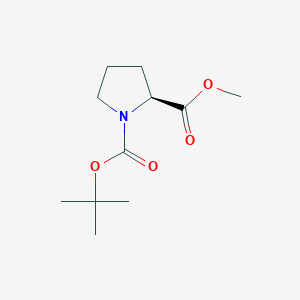
(S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
“(S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 59936-29-7 . It has a molecular weight of 229.28 . The compound is stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of this compound involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . The reaction was confirmed by TLC and the product was isolated and purified via standard methods to afford 1-(tert-butyl) 2-methyl pyrrolidine-1,2-dicarboxylate (6.6 g, 95 percent) as yellow oil .Molecular Structure Analysis
The Inchi Code of the compound is1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 . The Inchi Key is WVDGSSCWFMSRHN-QMMMGPOBSA-N . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . Another method involves the use of sodium hydride in N,N-dimethyl-formamide; mineral oil at 0 - 20℃; for 24 h .Physical And Chemical Properties Analysis
The compound is a liquid in its physical form . It has a molecular weight of 229.28 . The compound is stored in a refrigerator and is shipped at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Marine-Derived Peptides
Boc-L-Pro-Ome is utilized in the synthesis of marine-derived peptides, particularly in the creation of N-methylated analogs of proline-rich cyclic tetrapeptides. These peptides, derived from marine bacteria, have shown enhanced bioactivity, including better anthelmintic potential against various parasites and improved antifungal activity against pathogenic dermatophytes .
Development of Supramolecular Structures
The compound plays a role in the self-assembly of small peptides to form supramolecular structures. These structures have potential applications in nanobiotechnology, such as drug delivery vehicles, porous materials for gas adsorption, and nanomaterial fabrication. The ability of Boc-L-Pro-Ome to contribute to helical peptide assemblies is particularly valuable in these applications .
Anticancer Research
In the field of anticancer research, Boc-L-Pro-Ome is used in the synthesis of dipeptides that exhibit potent anticancer activity. These dipeptides are analogs of natural products isolated from plants of the Annonaceae family, known for their strong anticancer properties .
Safety and Hazards
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGSSCWFMSRHN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361580 | |
| Record name | Boc-L-Pro-Ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
CAS RN |
59936-29-7 | |
| Record name | Boc-L-Pro-Ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate in organic synthesis?
A: (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate serves as a crucial starting material for synthesizing chiral catalysts, specifically prolinol derivatives []. These catalysts are highly valued in asymmetric synthesis for their ability to induce chirality in reactions, leading to the formation of enantiomerically enriched compounds.
Q2: How does the introduction of a fluorous alkyl group, specifically perfluorohexylethyl, affect the catalytic properties of prolinol methyl ether derived from (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate?
A: Research has shown that incorporating a fluorous perfluorohexylethyl group into the prolinol methyl ether structure significantly enhances diastereoselectivity in asymmetric Michael addition reactions []. This modification was found to be superior to using non-fluorinated prolinol methyl ethers with n-octyl or phenyl groups. For instance, in the Michael addition of nitrostyrene with propanal, the fluorous prolinol methyl ether catalyst achieved a diastereomeric ratio (syn/anti) of 92:8, surpassing the selectivity observed with non-fluorinated counterparts (syn/anti = 87–80:13–20) []. This highlights the impact of fluorine-containing substituents on catalyst performance.
Q3: Can (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate be used to synthesize other chiral compounds besides prolinol derivatives?
A: Yes, this compound is a versatile building block in organic synthesis. For example, it can be used to synthesize 2-alkylated 4-silyloxyproline esters, another class of chiral compounds with potential applications in medicinal chemistry and asymmetric catalysis []. The choice of reaction conditions and reagents significantly influences the diastereoselectivity of these alkylation reactions, allowing for the preferential formation of desired isomers []. This exemplifies the broad utility of (S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate in constructing diverse chiral molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



